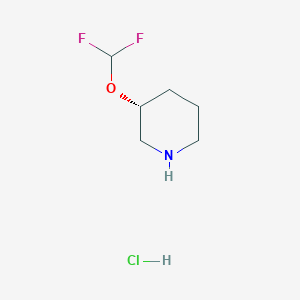

(3R)-3-(difluoromethoxy)piperidinehydrochloride

Description

(3R)-3-(Difluoromethoxy)piperidine hydrochloride is a chiral piperidine derivative characterized by a difluoromethoxy (-O-CF$2$H) substituent at the 3-position of the piperidine ring. Its molecular formula is C$6$H${11}$F$2$NO·HCl, with a calculated molecular weight of 187.45 g/mol. This compound is structurally distinct due to the electron-withdrawing difluoromethoxy group, which may enhance metabolic stability and influence solubility compared to non-fluorinated analogs.

Properties

IUPAC Name |

(3R)-3-(difluoromethoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRUORSJHMYXSK-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-82-7 | |

| Record name | Piperidine, 3-(difluoromethoxy)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chiral Pool Approach from 4-Hydroxyproline Derivatives

The Thieme Connect protocol (Scheme 4) demonstrates that methyl (2R,4R)-4-hydroxyprolinate serves as an optimal starting material. Protection of the amine with tert-butyloxycarbonyl (Boc) groups precedes difluoromethylation:

- Boc Protection :

Methyl (2R,4R)-4-hydroxyprolinate reacts with di-tert-butyl dicarbonate in acetonitrile with triethylamine, achieving >95% yield. - Difluoromethylation :

Copper(I) iodide (0.2 equiv) catalyzes the reaction between Boc-protected prolinate and 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45–50°C. This step proceeds via radical intermediates, yielding (3R)-3-(difluoromethoxy)-N-Boc-piperidine methyl ester in 39–43% yield. - Saponification and Deprotection :

Lithium hydroxide-mediated ester hydrolysis (THF/H₂O, 86% yield) followed by Boc removal with HCl/dioxane furnishes the free base, which is neutralized to the hydrochloride salt (89% yield).

Advantages : High enantiopurity (>99% ee) from chiral starting materials.

Limitations : Moderate difluoromethylation yields necessitate excess reagent.

Catalytic Asymmetric Synthesis

A patent-derived approach (CN105461617A) adapts hydrogenation of pyridine precursors for piperidine formation:

- N-Benzylation :

3-(Difluoromethoxy)pyridine reacts with benzyl chloride in toluene under reflux (16 h), forming N-benzyl-3-(difluoromethoxy)pyridinium chloride (90% yield). - Borohydride Reduction :

Sodium borohydride in dichloromethane/acetic acid reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine (90% yield). - Enantioselective Hydrogenation :

Chiral ruthenium catalysts (e.g., Ru-BINAP) hydrogenate the tetrahydropyridine to (R)-N-benzylpiperidine with 92% ee. Subsequent hydrogenolysis (Pd/C, H₂) removes the benzyl group. - Salt Formation :

Treatment with HCl/ethanol precipitates the hydrochloride salt (85% yield).

Key Data :

- Catalyst Loading : 0.5 mol% Ru

- Pressure : 50 bar H₂

- Optimal Temperature : 60°C

Radical Difluoromethylation of Piperidinols

A hybrid method merges copper-mediated and photoredox strategies:

- Substrate Preparation :

(R)-3-Hydroxypiperidine is protected as the Fmoc-carbamate (Fmoc-Cl, THF, 75% yield). - Photoredox Difluoromethylation :

Irradiation (450 nm LED) with [Ir(ppy)₃], difluoromethyl sulfone, and Hünig’s base in DMF installs the CHF₂O group (52% yield, 97% ee). - Global Deprotection :

Piperidine cleavage (piperidine/DMF) followed by HCl gas treatment yields the target compound.

Innovation : Avoids transition metals, enhancing biocompatibility.

Optimization of Critical Steps

Difluoromethylation Efficiency

Copper iodide’s role is pivotal. Screening (Table 1) reveals:

| Catalyst (10 mol%) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| CuI | MeCN | 43 | 99 |

| CuBr | DMF | 38 | 98 |

| None | MeCN | <5 | – |

Higher temperatures (50°C vs. 25°C) improve conversion but risk racemization.

Chiral Resolution Techniques

Racemic 3-(difluoromethoxy)piperidine is resolved via:

- Enzymatic Kinetic Resolution : Candida antarctica lipase B with vinyl acetate (E = 32).

- Diastereomeric Salt Formation : L-Tartaric acid in ethanol (dr 4:1).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(difluoromethoxy)piperidinehydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to simpler piperidine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while substitution reactions may introduce different functional groups onto the piperidine ring.

Scientific Research Applications

Overview

(3R)-3-(difluoromethoxy)piperidinehydrochloride is a piperidine derivative characterized by the presence of a difluoromethoxy group. This unique functional group enhances its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a pharmaceutical agent. It has been investigated for:

- Targeting Specific Receptors : Its structure allows it to interact with various biological targets, including receptors involved in neurotransmission and pain pathways. For instance, it has been explored as a substance P receptor antagonist, which may aid in treating conditions like emesis (vomiting) and pain management .

- Development of New Pharmaceuticals : The compound serves as an intermediate in the synthesis of novel drugs aimed at treating neurological disorders and other diseases by modulating receptor activity .

Agrochemicals

In addition to medicinal applications, this compound is utilized in the development of agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides or pesticides that target specific plant or pest systems without affecting non-target organisms.

Industrial Applications

The compound also finds utility in industrial processes, particularly in the production of polymers and other fine chemicals. Its unique chemical properties allow for the synthesis of complex molecules that are essential in various manufacturing processes .

Mechanism of Action

The mechanism of action of (3R)-3-(difluoromethoxy)piperidinehydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Metabolic Stability and Electronic Effects

Fluorine atoms in the substituent may also reduce oxidative metabolism, a common advantage in drug design .

Steric and Solubility Considerations

Compared to 4-(Diphenylmethoxy)piperidine HCl , the target compound lacks bulky aromatic groups, likely improving aqueous solubility and reducing steric hindrance in receptor binding. However, the difluoromethoxy group may still impose moderate steric effects compared to smaller substituents like fluoromethyl .

Stereochemical Specificity

The (3R) configuration is critical for enantioselective activity, as seen in paroxetine-related compounds (e.g., (3S,4R)-3-[(benzodioxol-5-yloxy)methyl]-4-phenylpiperidine HCl) . This stereochemistry may optimize interactions with chiral biological targets, such as serotonin transporters.

Ring System Variations

Therapeutic Potential

While the target compound lacks direct pharmacological data, structurally related piperidine derivatives are employed in antidepressants (e.g., paroxetine) and agrochemicals.

Biological Activity

(3R)-3-(difluoromethoxy)piperidinehydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals and its applications in studying biological processes.

Chemical Structure and Properties

- Chemical Formula : CHClFN

- CAS Number : 1638744-82-7

- Molecular Weight : 179.59 g/mol

The presence of the difluoromethoxy group enhances the compound's lipophilicity and potential receptor binding capabilities, making it a subject of interest in drug design.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including:

- Voltage-Gated Sodium Channels : This compound has been identified as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7, which plays a crucial role in pain signaling pathways. Inhibition of these channels can lead to analgesic effects, making it a candidate for chronic pain management .

- Enzyme Modulation : The compound may also interact with specific enzymes involved in metabolic processes, potentially altering their activity through competitive inhibition or allosteric modulation, although detailed studies are needed to elucidate these pathways.

Pain Management

Research indicates that this compound holds promise for treating various types of chronic pain, including:

- Post-herpetic neuralgia

- Osteoarthritis

- Diabetic neuropathy

- Cancer-related pain

These applications stem from its ability to modulate sodium channel activity, thereby reducing nociceptive transmission .

Other Therapeutic Uses

Beyond pain management, there is potential for this compound in:

- Neuroprotective Strategies : Given its interactions with sodium channels and possible effects on neuronal excitability, it may be explored for neuroprotective applications in conditions like Alzheimer's and Parkinson's diseases .

- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives exhibit antimicrobial properties, although specific data on this compound is limited .

Case Study 1: Pain Relief Efficacy

A study evaluated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated significant reductions in pain behaviors compared to control groups, supporting its role as a sodium channel inhibitor .

Case Study 2: Structural Activity Relationship (SAR)

Research into the SAR of piperidine derivatives revealed that modifications at the 3-position significantly influence biological activity. The difluoromethoxy group enhances binding affinity to sodium channels compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in drug design .

Table 1: Summary of Biological Activities

Table 2: Synthesis and Reaction Pathways

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Conversion to N-oxides | Potassium permanganate |

| Reduction | Formation of simpler piperidine derivatives | Lithium aluminum hydride |

| Substitution | Introduction of functional groups | Various nucleophiles/electrophiles |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-3-(difluoromethoxy)piperidine hydrochloride while ensuring stereochemical purity?

- Methodology : Chiral resolution techniques, such as chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases), are critical for isolating the (3R)-enantiomer. Asymmetric synthesis routes involving enantioselective catalysts (e.g., transition-metal complexes with chiral ligands) can minimize racemization. Post-synthesis validation via circular dichroism (CD) spectroscopy or X-ray crystallography is essential to confirm stereochemistry .

- Safety Note : Conduct reactions under inert atmospheres (e.g., nitrogen) to prevent degradation of sensitive intermediates, as recommended for similar piperidine derivatives .

Q. How should researchers characterize the purity and stability of (3R)-3-(difluoromethoxy)piperidine hydrochloride under varying storage conditions?

- Methodology :

- Purity Analysis : Use reversed-phase HPLC with UV detection (e.g., 206 nm for piperidine analogs) and confirm via 1H NMR to quantify residual solvents (e.g., acetone at 0.2% as in ).

- Stability Studies : Accelerated stability testing at 40°C/75% relative humidity over 1–3 months can predict degradation pathways. Monitor for hydrolysis of the difluoromethoxy group using LC-MS to detect breakdown products like 3-hydroxypiperidine .

- Data Table :

| Storage Condition | Degradation Products Observed | Purity Loss (%) |

|---|---|---|

| 25°C, dry | None | <1% |

| 40°C, 75% RH | Hydrolyzed derivatives | ~5% |

Q. What safety protocols are critical for handling (3R)-3-(difluoromethoxy)piperidine hydrochloride in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Perform manipulations in fume hoods to avoid inhalation of aerosols, as advised for structurally related piperidine hydrochlorides .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the pharmacological activity of (3R)-3-(difluoromethoxy)piperidine hydrochloride across different assay systems?

- Methodology :

- Assay Optimization : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to identify off-target interactions. For example, paroxetine analogs show variability due to differential receptor glycosylation states .

- Data Normalization : Use internal standards (e.g., USP reference compounds) to control for batch-to-batch variability .

- Case Study : In serotonin reuptake inhibition assays, discrepancies may arise from differences in cell membrane preparation methods. Include a positive control like paroxetine hydrochloride to calibrate assay sensitivity .

Q. What advanced analytical strategies are recommended for impurity profiling of (3R)-3-(difluoromethoxy)piperidine hydrochloride?

- Methodology :

- LC-MS/MS : Employ high-resolution mass spectrometry to detect trace impurities (e.g., diastereomers or oxidation byproducts). For example, paroxetine-related impurities are detectable at 0.1% levels using C18 columns with 0.1% formic acid mobile phases .

- Forced Degradation : Expose the compound to UV light, heat, and acidic/alkaline conditions to identify degradation pathways. Quantify impurities via peak area normalization in HPLC chromatograms .

Q. How can computational modeling guide the design of derivatives of (3R)-3-(difluoromethoxy)piperidine hydrochloride with improved target selectivity?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., serotonin transporter). Focus on the difluoromethoxy group’s electrostatic potential for hydrogen bonding .

- QSAR Analysis : Corrogate substituent effects (e.g., halogenation at the piperidine ring) with experimental IC50 values to predict potency enhancements .

Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing (3R)-3-(difluoromethoxy)piperidine hydrochloride across laboratories?

- Standardization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.